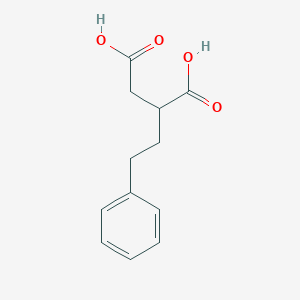

2-Phenylethylsuccinic acid

Description

Structure

3D Structure

Properties

CAS No. |

3448-42-8 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(2-phenylethyl)butanedioic acid |

InChI |

InChI=1S/C12H14O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |

InChI Key |

ALBOPSCADUBUHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Microbial Metabolic Pathways Involving 2 Phenylethylsuccinic Acid

Anaerobic Biotransformation of Alkylbenzenes

Under anoxic conditions, certain microorganisms have evolved sophisticated biochemical strategies to utilize alkylbenzenes, such as ethylbenzene (B125841), as a source of carbon and energy. These anaerobic degradation pathways are environmentally significant for the bioremediation of sites contaminated with petroleum hydrocarbons. A key initial activation step in the breakdown of many of these compounds involves a fumarate (B1241708) addition reaction.

The anaerobic degradation of ethylbenzene can proceed through different initial reactions depending on the terminal electron acceptor available and the specific microorganisms involved. While some denitrifying bacteria initiate degradation via dehydrogenation, a widespread mechanism, particularly under sulfate-reducing conditions, involves the addition of ethylbenzene to a fumarate molecule. This process leads to the formation of (1-phenylethyl)succinate, which is then further metabolized.

The initial activation of ethylbenzene in many anaerobic bacteria occurs via a radical-based addition to fumarate. This reaction is catalyzed by a glycyl radical enzyme, which is a homolog of benzylsuccinate synthase, the enzyme responsible for the anaerobic degradation of toluene (B28343). The proposed mechanism involves the generation of a highly reactive thiyl radical within the enzyme's active site. This radical abstracts a hydrogen atom from the ethyl group of ethylbenzene, creating an ethylbenzene radical. This radical then attacks the double bond of fumarate, forming a carbon-carbon bond and resulting in the production of (1-phenylethyl)succinate. This reaction is a critical step as it transforms the chemically inert ethylbenzene into a metabolite that can be further processed through established metabolic pathways.

Following the formation of (1-phenylethyl)succinate, the metabolic pathway involves a series of enzymatic transformations. In the sulfate-reducing bacterium strain EbS7, (1-phenylethyl)succinate was identified as a key intermediate. Subsequent steps are thought to involve the conversion of (1-phenylethyl)succinate to its coenzyme A (CoA) thioester, followed by carbon skeleton rearrangement and decarboxylation. This sequence of reactions leads to the formation of metabolites such as 4-phenylpentanoate and 2-phenylpropionate. Ultimately, the pathway converges on the central intermediate benzoyl-CoA, which is a common intermediate in the anaerobic degradation of many aromatic compounds.

| Metabolic Intermediate | Description | Reference |

| (1-Phenylethyl)succinate | Formed by the addition of ethylbenzene to fumarate. | |

| 4-Phenylpentanoate | A downstream metabolite resulting from the rearrangement and decarboxylation of the (1-phenylethyl)succinate carbon skeleton. | |

| Benzoyl-CoA | A central intermediate in the anaerobic degradation of many aromatic hydrocarbons, into which the ethylbenzene degradation pathway converges. |

The fumarate addition strategy is not unique to ethylbenzene degradation and represents a common theme in the anaerobic breakdown of other alkylated aromatic hydrocarbons.

Toluene: The anaerobic degradation of toluene is the most well-characterized example of this pathway, where benzylsuccinate synthase catalyzes the addition of the methyl group of toluene to fumarate, forming benzylsuccinate. This is the archetypal reaction for this class of enzymes.

Xylenes: Similarly, anaerobic degradation of xylene isomers (o-, m-, and p-xylene) is initiated by the addition of one of the methyl groups to fumarate, a reaction also catalyzed by enzymes homologous to benzylsuccinate synthase.

While the initial activation step is analogous, the subsequent metabolic steps can differ depending on the specific substrate. However, a common feature is the eventual funneling of these diverse degradation pathways into the central benzoyl-CoA pathway. In contrast to the fumarate addition mechanism for ethylbenzene, some denitrifying bacteria utilize a different strategy involving the dehydrogenation of ethylbenzene to (S)-1-phenylethanol, which is then oxidized to acetophenone (B1666503) before the aromatic ring is further metabolized. This highlights the metabolic diversity that exists in nature for the degradation of these recalcitrant compounds.

| Hydrocarbon | Initial Activating Enzyme | Initial Product | Common Central Intermediate |

| Ethylbenzene | Benzylsuccinate Synthase-like enzyme | (1-Phenylethyl)succinate | Benzoyl-CoA |

| Toluene | Benzylsuccinate Synthase | Benzylsuccinate | Benzoyl-CoA |

| Xylenes | Benzylsuccinate Synthase-like enzyme | (Methylbenzyl)succinate | Benzoyl-CoA |

Ethylbenzene Biodegradation Pathways

Enzymology of Arylalkylsuccinate Formation

The formation of 2-phenylethylsuccinic acid and other arylalkylsuccinates is a key enzymatic process in the anaerobic metabolism of alkylated aromatic hydrocarbons. This reaction is catalyzed by a family of glycyl radical enzymes.

Benzylsuccinate synthase (BSS) is the prototypical enzyme for the fumarate addition reaction and has been extensively studied in toluene-degrading bacteria like Thauera aromatica. BSS is typically a heteromultimeric protein, often composed of α, β, and γ subunits. The catalytic α-subunit contains the glycyl radical cofactor, which is essential for the enzyme's activity. The smaller β and γ subunits often contain iron-sulfur clusters and are thought to be involved in the activation of the enzyme.

Enzymes that catalyze the addition of fumarate to other alkylbenzenes, such as ethylbenzene and xylenes, are homologous to BSS. These "BSS-like" enzymes share sequence and structural similarities, particularly in the active site region. The specificity for different alkylbenzene substrates is determined by the architecture of the active site, which accommodates the specific size and shape of the hydrocarbon substrate. The study of these enzymes is crucial for understanding the metabolic potential of microbial communities in contaminated environments and for potential applications in bioremediation technologies.

Mechanistic Investigations of Enzyme-Catalyzed Fumarate Addition

The addition of fumarate to the ethyl group of ethylbenzene is a radical-mediated reaction catalyzed by enzymes analogous to benzylsuccinate synthase. This enzyme is a member of the glycyl radical enzyme superfamily. The catalytic cycle is initiated by the generation of a glycyl radical, which then abstracts a hydrogen atom from a conserved cysteine residue in the enzyme's active site. This thiyl radical, in turn, abstracts a hydrogen atom from the methyl group of the ethyl side chain of ethylbenzene, forming a transient ethylbenzyl radical. This radical species then attacks the double bond of fumarate, leading to the formation of a (1-phenylethyl)succinyl radical intermediate. The catalytic cycle is completed by the donation of a hydrogen atom back to this radical intermediate from the previously reduced cysteine residue, regenerating the thiyl radical and releasing the final product, (1-phenylethyl)succinate.

Stereochemical Aspects of Enzymatic Product Formation

The enzymatic addition of fumarate to ethylbenzene is a highly stereospecific process. While direct stereochemical studies on the formation of 2-phenylethylsuccinic acid are limited, extensive research on the analogous reaction with toluene to form benzylsuccinate provides a robust model. In the case of benzylsuccinate synthase, the addition of toluene to fumarate proceeds via a syn-addition, resulting in the formation of the (R)-benzylsuccinate enantiomer with high stereoselectivity. This suggests that the enzyme's active site precisely orients both the ethylbenzene and fumarate substrates to facilitate the attack of the ethylbenzyl radical on a specific face of the fumarate double bond.

In some denitrifying bacteria, the anaerobic degradation of ethylbenzene proceeds through an initial dehydrogenation to (S)-1-phenylethanol, a stereospecific reaction. This highlights the general principle that microbial enzymes involved in the degradation of chiral or prochiral substrates often exhibit a high degree of stereoselectivity. It is therefore highly probable that the enzymatic formation of (1-phenylethyl)succinate, and by extension 2-phenylethylsuccinic acid, also results in a specific stereoisomer.

Downstream Metabolic Fates and Subsequent Degradation Pathways

Following its formation, 2-phenylethylsuccinic acid, in the form of its CoA thioester, enters a degradation pathway designed to break down the molecule into smaller, readily metabolizable units.

Pathways Analogous to Modified Beta-Oxidation

The downstream degradation of the (1-phenylethyl)succinate side chain is believed to proceed through a modified β-oxidation pathway, a series of enzymatic reactions that sequentially shorten a fatty acid chain. This pathway is analogous to the degradation of benzylsuccinate. The process is initiated by the activation of the succinate (B1194679) moiety to its coenzyme A (CoA) thioester, (1-phenylethyl)succinyl-CoA.

The subsequent steps are thought to involve a series of enzymatic reactions that mirror the canonical β-oxidation of fatty acids, as detailed in the table below.

| Step | Reaction | Enzyme Class | Product |

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | Enoyl-CoA derivative |

| 2 | Hydration | Enoyl-CoA Hydratase | Hydroxyacyl-CoA derivative |

| 3 | Dehydrogenation | Hydroxyacyl-CoA Dehydrogenase | Ketoacyl-CoA derivative |

| 4 | Thiolysis | Thiolase | Acetyl-CoA and a shortened acyl-CoA |

This cycle of reactions would be repeated, leading to the eventual removal of the succinate moiety as two acetyl-CoA molecules. The remaining phenylacetyl-CoA would then be further metabolized through pathways dedicated to the degradation of the aromatic ring.

Potential for Further Biotransformations

Beyond the primary degradation pathway leading to complete mineralization, 2-phenylethylsuccinic acid and its intermediates could potentially undergo various other biotransformations. These alternative metabolic fates are of significant interest for biotechnological applications, as they can lead to the production of valuable specialty chemicals.

Possible biotransformations include:

Hydroxylation: The aromatic ring of 2-phenylethylsuccinic acid could be hydroxylated by monooxygenase or dioxygenase enzymes, introducing one or more hydroxyl groups. This would increase the molecule's polarity and could be a prelude to aromatic ring cleavage.

Decarboxylation: Enzymatic decarboxylation could remove one or both of the carboxyl groups from the succinate moiety, leading to the formation of phenyl-substituted butanoic or butane (B89635) derivatives.

Esterification or Amidation: The carboxyl groups could be subject to enzymatic esterification or amidation, creating a diverse range of derivatives with altered physicochemical properties.

Ring Cleavage: Following hydroxylation, the aromatic ring could be cleaved by dioxygenases, opening up the ring and leading to the formation of aliphatic dicarboxylic acids.

These potential biotransformations highlight the metabolic versatility of microorganisms and open avenues for the biocatalytic synthesis of novel and valuable compounds from aromatic hydrocarbon precursors.

Chemical Synthesis and Derivatization for Advanced Research

Laboratory Synthesis Methodologies for 2-Phenylethylsuccinic Acid

The synthesis of 2-phenylethylsuccinic acid in a laboratory setting is approached with a strong emphasis on controlling the stereochemical outcome. The creation of specific diastereomers is crucial for understanding the structure-activity relationships of this compound.

The diastereoselective synthesis of 2-phenylethylsuccinic acid can be effectively achieved through the alkylation of chiral enolates. A prominent strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. rsc.org These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other during the introduction of the phenylethyl group.

One established approach is the highly diastereoselective alkylation of vicinal dianions derived from chiral succinic acid derivatives. elsevierpure.com This method provides high diastereo- and regio-selectivity. The process typically involves the acylation of a chiral auxiliary with succinic anhydride (B1165640) to form a succinoyl derivative. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with a phenylethyl halide (e.g., 2-phenylethyl bromide) in an alkylation reaction. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved, yielding the enantiomerically enriched 2-phenylethylsuccinic acid.

The choice of the chiral auxiliary and reaction conditions, including the solvent and temperature, plays a critical role in the degree of diastereoselectivity achieved.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Cleavage Conditions | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | >95% | LiOH/H₂O₂ | rsc.org |

| Camphorsultams | >90% | LiOH, H₂O |

This table presents typical diastereomeric excesses achieved with common chiral auxiliaries in asymmetric alkylation reactions, which are applicable to the synthesis of 2-phenylethylsuccinic acid.

The primary precursors for the synthesis of 2-phenylethylsuccinic acid are succinic acid or its derivatives and a suitable phenylethylating agent. Succinic anhydride is a common starting material, which can be readily converted to a monoester or attached to a chiral auxiliary. The phenylethyl group is typically introduced using an electrophile such as 2-phenylethyl bromide or iodide.

Reaction optimization is crucial for maximizing the yield and diastereoselectivity of the synthesis. Key parameters that are systematically varied include:

Base: The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are commonly used.

Solvent: The polarity of the solvent can influence the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a common choice.

Temperature: Alkylation reactions are often carried out at low temperatures (e.g., -78 °C) to enhance selectivity.

Additives: Lewis acids can be used to chelate the enolate and improve facial selectivity.

The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Derivatization Protocols for Enhanced Analytical Detection and Structural Elucidation

Derivatization of 2-phenylethylsuccinic acid is a key step in its analysis, serving to improve its volatility for gas chromatography, enhance its ionization efficiency for mass spectrometry, and enable the separation and quantification of its stereoisomers.

For mass spectrometry (MS) analysis, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), derivatization is often necessary to improve the volatility and ionization of dicarboxylic acids like 2-phenylethylsuccinic acid.

Common derivatization strategies include:

Esterification: The carboxylic acid groups are converted to their corresponding esters, most commonly methyl or ethyl esters. This is often achieved by reaction with an alcohol in the presence of an acid catalyst. Silylation, the formation of trimethylsilyl (B98337) (TMS) esters, is another widely used technique that significantly increases volatility for GC-MS analysis.

Amidation: Reaction with an amine can form a more stable and readily ionizable amide derivative.

These derivatization methods not only improve chromatographic behavior but also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

Table 2: Common Derivatization Reagents for Mass Spectrometry

| Derivatization Reagent | Derivative Formed | Analytical Technique |

|---|---|---|

| Diazomethane | Methyl Ester | GC-MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | GC-MS |

| 2,2-Dimethoxypropane / HCl | Methyl Ester | GC-MS, LC-MS |

This table outlines common derivatizing agents used to enhance the sensitivity of carboxylic acids in mass spectrometry.

To determine the stereochemistry of 2-phenylethylsuccinic acid, it is often necessary to convert the enantiomers or diastereomers into a form that can be distinguished by analytical techniques such as HPLC or NMR spectroscopy.

A common approach is to react the dicarboxylic acid with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated by achiral chromatography. For example, reaction with a chiral alcohol or amine will produce diastereomeric esters or amides, respectively, which can then be quantified to determine the enantiomeric excess of the original sample.

Succinimide (B58015) Formation: The formation of a succinimide ring can be a useful derivatization for stereochemical analysis. In the case of 2-phenylethylsuccinic acid, intramolecular cyclization can be induced, or it can be reacted with a chiral amine to form a chiral N-substituted succinimide. The resulting cyclic imide has a more rigid structure, which can lead to more distinct signals in NMR spectroscopy for the different diastereomers. The differing spatial arrangements of the substituents on the succinimide ring in the various diastereomers can result in unique chemical shifts and coupling constants, allowing for their identification and quantification.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic-Mass Spectrometric Techniques

The combination of chromatographic separation with mass spectrometric detection provides the high degree of certainty required for identifying and quantifying 2-Phenylethylsuccinic acid. Both liquid and gas chromatography are employed, each with specific advantages depending on the sample matrix and analytical goals.

LC-MS/MS is a powerful tool for the analysis of polar, non-volatile compounds like dicarboxylic acids in aqueous matrices. The development of a robust LC-MS/MS method for 2-Phenylethylsuccinic acid involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

For related low-molecular-mass aliphatic carboxylic acids, challenges such as poor signal intensity and retention on reversed-phase columns are common due to their high polarity. nih.gov To overcome these issues, a derivatization step is often employed. One effective strategy is esterification, for instance, using n-butanol, which enhances signal intensity and improves the separation of isomers by increasing their hydrophobicity and promoting optimal retention. nih.gov

The analysis is typically performed using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode, which provides excellent sensitivity and selectivity. nih.gov The electrospray ionization (ESI) source is commonly operated in the negative ionization mode for acidic compounds. nih.gov Method validation would ensure linearity over a defined concentration range, with satisfactory precision and recovery. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Dicarboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol nih.gov |

| Gradient | Start with high aqueous phase, ramp up to high organic phase to elute compounds nih.gov |

| Flow Rate | 250 µL/min nih.gov |

| Mass Spectrometry | |

| Ionization Source | Heated Electrospray Ionization (HESI), negative mode nih.gov |

| Spray Voltage | -2.5 kV nih.gov |

| Capillary Temp. | 320 °C nih.gov |

This table is a composite representation based on typical methods for similar analytes.

GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds. semanticscholar.org For non-volatile compounds like 2-Phenylethylsuccinic acid, a derivatization step is essential to increase volatility and thermal stability. nih.gov

The most common derivatization method is silylation, which replaces active hydrogens on functional groups (-COOH, -OH) with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used because their by-products are compatible with capillary GC columns and instrumentation. gcms.czmdpi.com The derivatized analyte can then be separated on a non-polar capillary column (e.g., HP-5MS) and detected by the mass spectrometer. mdpi.com This approach allows for the effective separation and quantification of the acid in complex mixtures. gcms.cz

Table 2: Typical GC-MS Analysis Protocol for Organic Acids

| Step | Description |

|---|---|

| Sample Prep | Extraction of the analyte from the matrix, followed by drying. |

| Derivatization | Addition of a silylating agent (e.g., BSTFA with 1% TMCS) and heating (e.g., 100°C for 1 hour) to form the TMS ester. mdpi.com |

| GC Separation | Injection into a GC system with a capillary column (e.g., DB 35-MS). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on boiling point. semanticscholar.org |

| MS Detection | Electron ionization (EI) is typically used, and the mass spectrometer scans a specific mass range to detect characteristic fragment ions of the derivatized analyte. |

This table outlines a general procedure based on established methods for organic acids.

2-Phenylethylsuccinic acid possesses a chiral center, leading to the existence of enantiomers. Separating these stereoisomers is critical, as they can have different biological activities and degradation rates. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective and popular method for this purpose. shimadzu.comnih.gov

For acidic compounds, anion-exchanger type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown remarkable performance. chiraltech.com The separation mechanism relies on ion exchange between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com Optimization involves adjusting the mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol) and acidic additives (e.g., acetic acid), as well as the flow rate and temperature to achieve baseline resolution of the enantiomers. chiraltech.comresearchgate.net

Another powerful technique for separating enantiomers of similar compounds like phenylsuccinic acid is high-speed counter-current chromatography, which utilizes a biphasic solvent system and a chiral selector, such as hydroxypropyl-β-cyclodextrin, in the aqueous phase. researchgate.net

Stable Isotope Approaches in Environmental and Biological Studies

Stable isotope analysis provides unique insights into the origin, transport, and transformation of organic compounds in the environment. By measuring the ratios of heavy to light stable isotopes (e.g., ¹³C/¹²C), it is possible to track degradation processes.

Compound-Specific Isotope Analysis (CSIA) measures the isotopic composition of individual compounds within a complex mixture. niwa.co.nz This technique is particularly useful for assessing the biodegradation of contaminants in situ. sethnewsome.org During enzymatic reactions, molecules containing the lighter isotope (e.g., ¹²C) are typically transformed faster than those with the heavier isotope (¹³C). This kinetic isotope effect leads to a progressive enrichment of the heavy isotope in the residual, undegraded fraction of the compound.

For aromatic compounds, anaerobic biodegradation is often initiated by the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction catalyzed by a glycyl radical enzyme like benzylsuccinate synthase. nih.gov This initial activation step is often the rate-limiting step where significant isotopic fractionation occurs. By monitoring the shift in the δ¹³C value of 2-Phenylethylsuccinic acid or its precursors, one can obtain conclusive evidence of biodegradation, distinguishing it from non-destructive processes like dilution or sorption. nih.gov

The magnitude of the isotopic shift, expressed as an enrichment factor (ε), provides valuable information about the reaction mechanism. nih.gov Different degradation pathways and different rate-limiting steps result in distinct fractionation patterns.

Studies on the anaerobic degradation of analogous aromatic compounds initiated by fumarate addition have shown significant and characteristic carbon isotope fractionation. nih.gov The reported enrichment factors (ε) for this glycyl radical enzyme mechanism are typically in a narrow range. nih.gov

Table 3: Carbon Isotope Enrichment Factors (ε) for Anaerobic Degradation of Aromatic Compounds via Fumarate Addition

| Compound | Enrichment Factor (εC) in ‰ |

|---|---|

| m-Xylene | -1.5 ± 0.1 |

| o-Xylene | -1.9 ± 0.1 |

| m-Cresol | -2.4 ± 0.1 |

| p-Cresol | -3.9 ± 0.2 |

Data sourced from studies on analogous reactions catalyzed by glycyl radical enzymes. nih.gov

By measuring the carbon isotope fractionation of 2-Phenylethylsuccinic acid during a degradation experiment, the calculated enrichment factor can be compared to known values for specific reaction types. An ε value within the range shown in Table 3 would strongly suggest that the degradation is initiated by a fumarate addition reaction, providing a powerful tool for interpreting the underlying biodegradation mechanism in environmental systems. nih.gov

Method Validation and Quality Assurance for Research Purposes

Method validation is a critical process in analytical chemistry that ensures an analytical method is suitable for its intended purpose. For research purposes, this involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of 2-Phenylethylsuccinic acid in the specific matrix of interest. Key validation parameters, as outlined by international guidelines, include specificity, selectivity, limits of detection and quantitation, accuracy, and precision.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

In the context of 2-Phenylethylsuccinic acid, a specific and selective method would be able to distinguish it from structurally similar compounds or endogenous substances within a complex matrix, such as biological fluids or environmental samples. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a selective detector, such as a mass spectrometer (MS), are often employed to achieve high specificity and selectivity. However, specific studies demonstrating this for 2-Phenylethylsuccinic acid, including data on peak purity and resolution from potential interferents, are not available.

Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Determining the LOD and LOQ for 2-Phenylethylsuccinic acid is essential for trace analysis. These values are typically established by analyzing a series of diluted solutions of the compound and are statistically determined. Without experimental data from such studies, it is not possible to provide the specific LOD and LOQ values for the analysis of 2-Phenylethylsuccinic acid.

Accuracy and Precision in Complex Matrices

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are crucial for ensuring the reliability of quantitative data. These parameters are typically evaluated by performing recovery studies using spiked samples at different concentration levels within a complex matrix.

For 2-Phenylethylsuccinic acid, this would involve adding known amounts of the compound to a matrix (e.g., plasma, urine) and measuring the recovery. Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. The results are usually expressed as the percentage of recovery for accuracy and the relative standard deviation (RSD) for precision. Unfortunately, specific accuracy and precision data from validated methods for 2-Phenylethylsuccinic acid in complex matrices could not be located.

Ecological and Environmental Research Implications

2-Phenylethylsuccinic Acid as a Biomarker for Anaerobic Contaminant Degradation

2-Phenylethylsuccinic acid is recognized as a key biomarker for the anaerobic degradation of ethylbenzene (B125841), a common component of gasoline and a significant environmental contaminant. Under anoxic conditions, certain microorganisms activate the chemically stable ethylbenzene by adding it to a fumarate (B1241708) molecule, forming (1-phenylethyl)succinate as the initial metabolite. This reaction is analogous to the anaerobic degradation of other alkylbenzenes, such as toluene (B28343), where the formation of substituted succinic acids serves as a specific indicator of microbial activity. asm.orgnih.gov The detection of these succinate (B1194679) adducts is considered a signature of in situ anaerobic hydrocarbon metabolism. frontiersin.org

The formation of 2-phenylethylsuccinic acid is a critical first step in the breakdown of ethylbenzene in the absence of oxygen. Several types of anaerobic bacteria, including nitrate-reducing and sulfate-reducing species, are capable of this transformation. For instance, Dechloromonas strain RCB can degrade ethylbenzene using nitrate (B79036) as an electron acceptor. asm.org Similarly, under sulfate-reducing conditions, specific bacterial strains have been shown to produce (1-phenylethyl)succinate from ethylbenzene. nih.gov

The presence of 2-phenylethylsuccinic acid in environmental samples, such as groundwater or sediment from anoxic zones, serves as direct evidence of ongoing microbial degradation of ethylbenzene. Since this compound is not naturally occurring otherwise, its detection confirms that intrinsic microbial communities are actively metabolizing the contaminant. This makes it a powerful tool for monitoring microbial activity in contaminated aquifers and sediments where oxygen is absent. nih.govmdpi.com The analysis of such biomarkers can help predict a site's capacity for anaerobic degradation of pollutants. mdpi.com

Natural attenuation is a remediation strategy that relies on natural processes to clean up contaminants. uni-konstanz.denih.gov The detection of 2-phenylethylsuccinic acid provides a direct line of evidence that natural attenuation of ethylbenzene is occurring via anaerobic biodegradation. nih.govasm.org By quantifying the concentration of this biomarker, environmental scientists can assess the rate and extent of contaminant degradation. frontiersin.org This information is crucial for evaluating the effectiveness of Monitored Natural Attenuation (MNA) and for making informed decisions about whether more active remediation efforts are required. Similarly, in engineered bioremediation systems, the appearance of 2-phenylethylsuccinic acid can be used to confirm that the introduced microorganisms or amendments have successfully stimulated the desired anaerobic degradation pathways.

| Research Finding | Environmental Context | Implication |

| Detection of (1-phenylethyl)succinate | Ethylbenzene-contaminated anoxic sediments | Confirms in-situ anaerobic degradation by native microbial communities. |

| Identification of specific bacterial strains | Nitrate-reducing and sulfate-reducing cultures | Links biomarker formation to specific metabolic guilds of bacteria. asm.org |

| Correlation with contaminant depletion | Gasoline-contaminated aquifers | Establishes a quantitative relationship between biomarker presence and contaminant removal. frontiersin.org |

Microbial Community Structure and Functional Potential in Contaminated Environments

Studies on analogous contaminants like benzene (B151609) have shown that zones with active anaerobic degradation exhibit a selective enrichment of specific microbial groups, such as members of the family Geobacteraceae under iron-reducing conditions. mdpi.com Similarly, in sulfate-reducing environments contaminated with benzene and toluene, genera such as Pseudomonas and Janthinobacterium have been identified as key players. uni-konstanz.de It is therefore understood that the presence of 2-phenylethylsuccinic acid implies an enrichment of organisms capable of fumarate addition reactions, such as specific strains of sulfate- or nitrate-reducing bacteria. asm.org The biomarker's presence is a direct indicator of a specialized metabolic capability within the ecosystem, suggesting a microbial community structure that has adapted to utilize the contaminant as a carbon and energy source.

Environmental Fate and Persistence of 2-Phenylethylsuccinic Acid in Anoxic Niches

Research into the anaerobic degradation pathway of ethylbenzene shows that 2-phenylethylsuccinic acid is not a persistent end-product but rather a transient intermediate. nih.gov After its formation through the addition of ethylbenzene to fumarate, it is further metabolized by the microbial cell. The proposed pathway involves the activation of (1-phenylethyl)succinate to its coenzyme A (CoA) derivative, (1-phenylethyl)succinyl-CoA. nih.gov

This activated molecule then undergoes further enzymatic transformations, including carbon-skeleton rearrangement and beta-oxidation, to break down the molecule into smaller components that can be funneled into central metabolism for energy production and cell growth. nih.gov Therefore, in an active anaerobic ecosystem, 2-phenylethylsuccinic acid is continuously produced and consumed. Its persistence in the environment is expected to be low as long as the microbial community capable of its degradation remains active. The detection of this compound provides a snapshot of an ongoing metabolic process rather than indicating the accumulation of a recalcitrant byproduct.

| Compound Name | Chemical Formula | Role in Pathway |

| Ethylbenzene | C₈H₁₀ | Parent Contaminant |

| (1-Phenylethyl)succinic acid | C₁₂H₁₄O₄ | Initial Metabolite / Biomarker |

| (1-Phenylethyl)succinyl-CoA | C₃₃H₄₂N₇O₁₉P₃S | Activated Intermediate |

| 4-Phenylpentanoyl-CoA | C₃₂H₄₄N₇O₁₈P₃S | Downstream Metabolite |

| 2-Phenylpropionyl-CoA | C₃₀H₄₀N₇O₁₈P₃S | Product of Beta-Oxidation |

Theoretical and Computational Approaches in 2 Phenylethylsuccinic Acid Research

Metabolic Pathway Reconstruction and Flux Balance Analysis

Metabolic pathway reconstruction is the process of assembling a network of all known metabolic reactions within a specific organism from genomic and biochemical data. This network model forms the basis for Flux Balance Analysis (FBA), a mathematical method used to simulate and predict the flow of metabolites (fluxes) through the network. FBA does not require detailed kinetic parameters but relies on the principle of mass balance at a steady state, making it ideal for genome-scale analysis. wikipedia.orgnih.gov The primary goal is typically to optimize an objective function, such as the maximization of biomass or the production of a specific compound. researchgate.net

For 2-Phenylethylsuccinic acid, a hypothetical biosynthetic pathway can be reconstructed based on known metabolic precursors. A plausible route could originate from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine can be converted to 2-phenylethanol (B73330), which could then be coupled with a C4-dicarboxylic acid intermediate from the tricarboxylic acid (TCA) cycle, such as succinyl-CoA.

Hypothetical Pathway Steps:

Shikimate Pathway → Phenylalanine

Phenylalanine → Phenylpyruvate → Phenylethylamine → 2-Phenylethanol

TCA Cycle → Succinyl-CoA

2-Phenylethanol derivative + Succinyl-CoA → 2-Phenylethylsuccinic acid (catalyzed by a hypothetical synthase/transferase)

FBA can be employed to predict how genetic modifications could enhance the production of 2-Phenylethylsuccinic acid. By simulating the deletion of competing pathways or the overexpression of key enzymes, FBA identifies the most effective strategies to redirect carbon flux toward the target molecule. For instance, simulations might suggest down-regulating pathways that consume phenylalanine or succinyl-CoA for other purposes, thereby increasing their availability for 2-Phenylethylsuccinic acid synthesis. researchgate.netyoutube.com Dynamic FBA (dFBA) can further be applied to model the time-varying processes of a batch or fed-batch culture, providing a more accurate prediction of production yields over time. nih.gov

| Reaction / Pathway | Wild-Type Flux (Relative Units) | Engineered Strain Flux (Relative Units) | Engineering Strategy |

|---|---|---|---|

| Phenylalanine Biosynthesis | 100 | 150 | Overexpression of key shikimate pathway enzymes. |

| Phenylalanine Degradation | 30 | 5 | Knockout of competing catabolic enzymes. |

| TCA Cycle (to Succinyl-CoA) | 80 | 120 | Upregulation of TCA cycle enzymes. |

| Biomass Production | 50 | 45 | Slight redirection of resources from growth to product. |

| 2-Phenylethylsuccinic Acid Synthesis | 0 | 95 | Introduction and overexpression of the biosynthetic gene. |

Molecular Modeling of Enzyme-Substrate Interactions and Active Sites

Molecular modeling encompasses a suite of computational techniques used to simulate and analyze the three-dimensional structures and dynamics of molecules. zymvol.com For 2-Phenylethylsuccinic acid research, these methods are crucial for understanding the enzyme that catalyzes its formation. Assuming the existence of a "2-Phenylethylsuccinic acid synthase," its structure and mechanism can be investigated even without experimental data.

If the enzyme's sequence is identified, but its structure is unknown, homology modeling can be used to build a 3D model based on the known structures of related enzymes. Once a model is obtained, molecular docking can predict the preferred binding orientation of the substrates (e.g., a 2-phenylethanol derivative and succinyl-CoA) within the enzyme's active site. This provides a static snapshot of the enzyme-substrate complex.

To study the dynamic behavior of this interaction, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, revealing how the enzyme's structure changes upon substrate binding and providing insights into the stability of the complex. acs.org These simulations can identify key amino acid residues that form crucial interactions (hydrogen bonds, hydrophobic interactions) with the substrates, stabilizing them in a catalytically competent orientation. acs.org This knowledge is invaluable for rational protein engineering, where specific residues can be mutated to improve substrate affinity, catalytic efficiency, or even alter substrate specificity. acs.org

| Residue | Position | Predicted Function | Interaction Type |

|---|---|---|---|

| Histidine | 198 | Acts as a general base, deprotonating the substrate. | Hydrogen Bond |

| Arginine | 250 | Stabilizes the carboxylate group of the succinyl moiety. | Salt Bridge / H-Bond |

| Tryptophan | 120 | Forms a hydrophobic pocket for the phenyl ring. | Hydrophobic/π-stacking |

| Aspartate | 155 | Coordinates a catalytic metal ion (e.g., Mg2+). | Ionic Interaction |

| Serine | 201 | Positions the phenylethyl substrate for nucleophilic attack. | Hydrogen Bond |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

While molecular modeling uses classical mechanics, quantum chemical (QC) calculations are based on the principles of quantum mechanics, providing a highly detailed description of electronic structure and reactivity. acs.org These methods are computationally intensive but are unparalleled for elucidating reaction mechanisms, determining the structures of transition states, and calculating reaction energies. acs.orgrsc.org

For the synthesis of 2-Phenylethylsuccinic acid, QC methods like Density Functional Theory (DFT) can be used to model the key bond-forming step within the enzyme's active site. Researchers can compute the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This involves calculating the energies of the ground states (reactants, intermediates, products) and, crucially, the transition states that connect them. rsc.org

The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible mechanisms (e.g., concerted vs. stepwise), the most plausible pathway can be determined. QC calculations can also reveal how specific amino acid residues in the active site contribute to catalysis by stabilizing the transition state, for example, through hydrogen bonding or electrostatic interactions. This detailed mechanistic understanding is fundamental for both understanding the natural enzyme and for designing novel catalysts. rsc.orgresearchgate.net

| Reaction State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (E + S1 + S2) | Enzyme with bound 2-phenylethanol derivative and succinyl-CoA. | 0.0 |

| Transition State 1 (TS1) | C-C bond formation between the two substrates. | +15.2 |

| Intermediate (INT1) | A tetrahedral intermediate following bond formation. | -5.8 |

| Transition State 2 (TS2) | Release of Coenzyme A. | +10.5 |

| Product (E + P) | Enzyme with bound 2-Phenylethylsuccinic acid. | -22.7 |

Systems Biology Approaches for Integrated Metabolic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. rsc.org It integrates data from various large-scale "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with computational modeling to create a comprehensive picture of cellular processes.

In the context of producing 2-Phenylethylsuccinic acid in a microbial host, a systems biology approach can reveal the global cellular response to the production of this secondary metabolite. researchgate.net

Genomics provides the blueprint of the organism's metabolic potential.

Transcriptomics (measuring mRNA levels) shows which genes are activated or repressed during production.

Proteomics (measuring protein levels) indicates the abundance of enzymes and regulatory proteins.

Metabolomics (measuring metabolite concentrations) provides a direct readout of the metabolic state and confirms the presence of the product and related intermediates.

By integrating these datasets into a comprehensive model, researchers can understand the broader physiological impact of producing 2-Phenylethylsuccinic acid. This can uncover unforeseen metabolic bottlenecks, regulatory hurdles, or cellular stress responses that might limit production. For example, transcriptomic data might reveal the upregulation of stress-response genes, suggesting product toxicity, while metabolomic data could show the accumulation of an unexpected byproduct, indicating a metabolic imbalance. This holistic understanding allows for more sophisticated and effective metabolic engineering strategies that account for the complex, interconnected nature of the cellular network. rsc.org

| 'Omics' Technology | Data Generated | Potential Insights |

|---|---|---|

| Genomics | Complete DNA sequence of the host organism. | Identifies all potential biosynthetic and competing pathway genes. |

| Transcriptomics (RNA-Seq) | mRNA expression levels under production vs. non-production conditions. | Reveals gene regulation; identifies upregulated pathway genes and stress responses. |

| Proteomics (Mass Spec) | Abundance of cellular proteins. | Quantifies enzyme levels to identify expression bottlenecks. |

| Metabolomics (GC-MS/LC-MS) | Concentrations of intracellular and extracellular metabolites. | Confirms product titer, identifies pathway intermediates, and reveals byproduct formation. |

Q & A

Q. What are the established synthesis routes for 2-Phenylethylsuccinic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of 2-Phenylethylsuccinic acid typically involves condensation reactions between phenylacetic acid derivatives and succinic anhydride. Key steps include:

- Catalyst Selection: Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) are critical for activating the anhydride .

- Temperature Control: Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .

- Purification: Column chromatography or recrystallization is required to isolate the product, with yields ranging from 40–65% depending on solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenylethylsuccinic acid, and what spectral markers should researchers focus on?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in negative mode typically shows [M-H]⁻ ions at m/z 235.1 (calculated for C₁₂H₁₂O₄) .

- FT-IR: Strong absorbance at 1700–1720 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O ester linkage) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-Phenylethylsuccinic acid using design of experiments (DoE) methodologies?

Methodological Answer: Orthogonal experimental design (e.g., Taguchi or Box-Behnken) is effective for optimizing multi-variable systems:

- Factor Selection: Include catalyst concentration, temperature, and solvent ratio as independent variables .

- Response Surface Methodology (RSM): Use ANOVA to identify significant factors. For example, a 3³ factorial design might reveal that temperature contributes 45% to yield variance, while catalyst accounts for 30% .

- Validation: Confirm optimal conditions (e.g., 1.2 mol% AlCl₃, 95°C, 7 hours) through triplicate runs, achieving >70% yield .

Q. What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data when identifying 2-Phenylethylsuccinic acid derivatives?

Methodological Answer:

- Data Cross-Validation:

- Contamination Checks:

- Analyze MS/MS fragmentation patterns to distinguish target compounds from isobaric impurities (e.g., decarboxylated products at m/z 189.1) .

- Error Analysis: Quantify uncertainties in integration (NMR) or ionization efficiency (MS) using internal standards (e.g., TMSP for NMR, deuterated analogs for MS) .

Additional Considerations

- Reproducibility: Document all experimental parameters (e.g., humidity, stirring rate) to meet journal standards for replicability .

- Ethical Reporting: Disclose any financial conflicts of interest and adhere to FAIR data principles for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.